molecular formula C8H6F6N2S B14049822 1-(2-(Trifluoromethyl)-3-(trifluoromethylthio)phenyl)hydrazine

1-(2-(Trifluoromethyl)-3-(trifluoromethylthio)phenyl)hydrazine

Cat. No.: B14049822
M. Wt: 276.20 g/mol
InChI Key: NNQBTXOITSNCNL-UHFFFAOYSA-N
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Description

1-(2-(Trifluoromethyl)-3-(trifluoromethylthio)phenyl)hydrazine is a compound that features prominently in the field of organic chemistry due to its unique structural properties. The presence of trifluoromethyl and trifluoromethylthio groups imparts significant chemical stability and reactivity, making it a valuable compound for various applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethyl phenyl sulfone as a precursor, which undergoes a series of reactions including nucleophilic substitution and reduction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Trifluoromethyl)-3-(trifluoromethylthio)phenyl)hydrazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The trifluoromethyl and trifluoromethylthio groups can participate in substitution reactions, often facilitated by nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydride. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

1-(2-(Trifluoromethyl)-3-(trifluoromethylthio)phenyl)hydrazine has several scientific research applications:

Mechanism of Action

The mechanism by which 1-(2-(Trifluoromethyl)-3-(trifluoromethylthio)phenyl)hydrazine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl and trifluoromethylthio groups enhance the compound’s ability to form stable complexes with these targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-(Trifluoromethyl)-3-(trifluoromethylthio)phenyl)hydrazine is unique due to the presence of both trifluoromethyl and trifluoromethylthio groups, which impart distinct chemical properties that are not found in many other compounds. This uniqueness makes it valuable for specific applications in various fields.

Properties

Molecular Formula

C8H6F6N2S

Molecular Weight

276.20 g/mol

IUPAC Name

[2-(trifluoromethyl)-3-(trifluoromethylsulfanyl)phenyl]hydrazine

InChI

InChI=1S/C8H6F6N2S/c9-7(10,11)6-4(16-15)2-1-3-5(6)17-8(12,13)14/h1-3,16H,15H2

InChI Key

NNQBTXOITSNCNL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)SC(F)(F)F)C(F)(F)F)NN

Origin of Product

United States

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